Cas no 1217862-75-3 (Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate)

Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a brominated indole derivative featuring a phenyl substituent at the 3-position and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 5-position enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The ester group offers additional derivatization potential, including hydrolysis or reduction. Its stable crystalline form ensures ease of handling and storage. This scaffold is valuable for constructing biologically active molecules, making it a useful reagent in medicinal chemistry and material science research.
Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate structure
1217862-75-3 structure
Product Name:Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
CAS No:1217862-75-3
MF:C16H12BrNO2
MW:330.175983428955
CID:1084457
PubChem ID:46318395
Update Time:2025-05-27

Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
    • CS-0338609
    • 1H-indole-2-carboxylic acid, 5-bromo-3-phenyl-, methyl ester
    • 1217862-75-3
    • Methyl5-Bromo-3-phenyl-1H-indole-2-carboxylate
    • ALBB-014010
    • AKOS022182814
    • Inchi: 1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3
    • InChI Key: GKYGIFOXNSWSCX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1)=C(C(=O)OC)N2

Computed Properties

  • Exact Mass: 329.00514g/mol
  • Monoisotopic Mass: 329.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 42.1Ų

Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate Pricemore >>

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